5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is a complex organic compound that features a unique structure combining dibenzo[b,d]thiophene, fluorophenyl, and phenyl groups with an imidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactionsKey reagents and catalysts such as palladium, copper, and specific ligands are often employed to facilitate these transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring proper handling and disposal of reagents and by-products to meet environmental and safety regulations .
Analyse Chemischer Reaktionen
Types of Reactions
5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Employed in the synthesis of advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism by which 5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole exerts its effects depends on its application. In organic electronics, its mechanism involves the efficient transfer of electrons or holes, facilitated by its conjugated structure. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through specific binding interactions, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,d]thiophene: A simpler structure lacking the imidazole and fluorophenyl groups.
4-Phenyl-1H-imidazole: Contains the imidazole core but lacks the dibenzo[b,d]thiophene and fluorophenyl groups.
2-(4-Fluorophenyl)-4-phenyl-1H-imidazole: Similar but without the dibenzo[b,d]thiophene group.
Uniqueness
5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is unique due to its combination of structural elements, which confer specific electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Eigenschaften
Molekularformel |
C27H17FN2S |
---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
4-dibenzothiophen-3-yl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H17FN2S/c28-20-13-10-18(11-14-20)27-29-25(17-6-2-1-3-7-17)26(30-27)19-12-15-22-21-8-4-5-9-23(21)31-24(22)16-19/h1-16H,(H,29,30) |
InChI-Schlüssel |
PGVOFOFYWOPDPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)C6=CC=CC=C6S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.